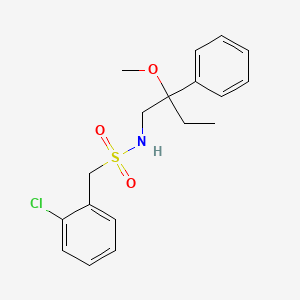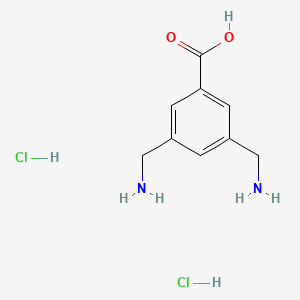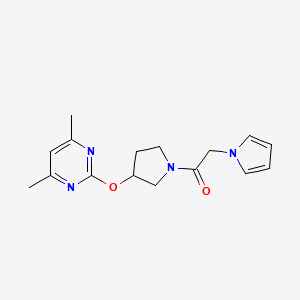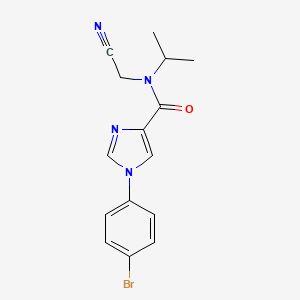![molecular formula C27H32Cl4N2O3 B2640841 1-[Bis(4-chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride CAS No. 114055-20-8](/img/structure/B2640841.png)
1-[Bis(4-chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[Bis(4-chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride” is a chemical compound with potential anti-allergic activities . It is a derivative of piperazine, a class of compounds often used in the treatment of allergies .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a series of novel ® (-)-1- [ (4-chlorophenyl)phenylmethyl]piperazine derivatives . The target compounds were designed and synthesized with Part C of levocetirizine replaced with sulfonamides, Part A unchanged, and Part B kept either two or three carbons long .科学的研究の応用
Antipsychotic Research
1-[Bis(4-chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine dihydrochloride exhibits potential as an antipsychotic agent. Researchers investigate its effects on neurotransmitter systems, particularly dopamine and serotonin receptors. By modulating these pathways, the compound may offer therapeutic benefits for mental health conditions like schizophrenia and bipolar disorder .
Analgesic Properties
Studies explore the analgesic (pain-relieving) properties of this compound. It interacts with opioid receptors, affecting pain perception. Researchers investigate its efficacy in managing chronic pain, potentially providing an alternative to traditional opioids with fewer side effects .
Anticancer Potential
The compound’s unique structure attracts attention in cancer research. It may inhibit tumor growth by interfering with cell division or inducing apoptosis (programmed cell death). Scientists explore its impact on various cancer cell lines, aiming to develop targeted therapies .
Neuroprotection and Neurodegenerative Diseases
1-[Bis(4-chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine dihydrochloride shows promise as a neuroprotective agent. Researchers investigate its ability to prevent neuronal damage, making it relevant for conditions like Alzheimer’s disease, Parkinson’s disease, and stroke .
Antiviral Activity
In vitro studies suggest that this compound exhibits antiviral properties. Researchers explore its effects against specific viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Understanding its mechanisms could lead to novel antiviral drug development .
Cardiovascular Research
The compound’s vasodilatory effects attract interest in cardiovascular research. By relaxing blood vessels, it may help manage hypertension and improve blood flow. Researchers investigate its impact on endothelial function and vascular health .
These applications highlight the diverse potential of 1-[Bis(4-chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine dihydrochloride across various scientific disciplines. Keep in mind that ongoing research may uncover additional uses and mechanisms for this intriguing compound . If you’d like more information on any specific application, feel free to ask!
作用機序
The mechanism of action of this compound is likely related to its anti-allergic activities. Piperazine H1 receptor antagonists, which have higher affinity to H1 receptors than histamine, are often clinically used in the treatment of allergies . This compound, as a derivative of piperazine, may share a similar mechanism of action.
特性
IUPAC Name |
1-[bis(4-chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30Cl2N2O3.2ClH/c1-32-24-13-8-21(26(33-2)27(24)34-3)18-30-14-16-31(17-15-30)25(19-4-9-22(28)10-5-19)20-6-11-23(29)12-7-20;;/h4-13,25H,14-18H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFSQFAFGOAVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)OC)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32Cl4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2640758.png)
![5-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2640760.png)

![2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2640766.png)
![N'-(2-cyanophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2640767.png)
![tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2640768.png)




![N-(1,3-benzothiazol-2-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2640774.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2640781.png)